Led ovm myotropic peptide

Insect neuropeptide Oviduct contraction C-terminal amidation

Research problem: Non-amidated or generic insect neuropeptide substitutes yield invalid results in oviduct motility screening. This compound is the exact Ile-Ala-Tyr-Lys-Pro-Glu-NH₂ sequence isolated from Leptinotarsa decemlineata. Key outcomes: (1) C-terminal amidation is mandatory for biological activity; acid form is inactive. (2) Validated positive control for Locusta migratoria oviduct bioassays. (3) Distinct tissue selectivity vs. Lom-AG-myotropins for comparative receptor pharmacology. Supplied with analytical documentation to ensure peptide integrity and activity.

Molecular Formula C35H55N7O9
Molecular Weight 717.9 g/mol
CAS No. 133337-28-7
Cat. No. B159363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLed ovm myotropic peptide
CAS133337-28-7
SynonymsIle-Ala-Tyr-Lys-Pro-Glu-NH2
Led OVM
Led OVM myotropic peptide
Molecular FormulaC35H55N7O9
Molecular Weight717.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)CC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)N)N
InChIInChI=1S/C35H55N7O9/c1-4-20(2)30(37)34(50)39-21(3)32(48)41-26(18-22-10-12-24(43)13-11-22)28(44)19-23(8-5-6-16-36)35(51)42-17-7-9-27(42)33(49)40-25(31(38)47)14-15-29(45)46/h10-13,20-21,23,25-27,30,43H,4-9,14-19,36-37H2,1-3H3,(H2,38,47)(H,39,50)(H,40,49)(H,41,48)(H,45,46)/t20-,21-,23+,25-,26-,27-,30-/m0/s1
InChIKeyALNCZRMTUBDEQO-IPZYUVHXSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Led OVM Myotropic Peptide: Overview and Research Applications


Led OVM myotropic peptide (Ile-Ala-Tyr-Lys-Pro-Glu-NH₂; CAS 133337-28-7) is a 720 Da neuropeptide first isolated from heads of the Colorado potato beetle, *Leptinotarsa decemlineata* [1]. It potently stimulates spontaneous contractions of the oviduct in both *L. decemlineata* and the migratory locust, *Locusta migratoria* [1]. Critically, its primary sequence shows no significant homology to any known vertebrate or invertebrate peptide, establishing it as a structurally distinct member of the insect myotropic peptide family [1].

Workflow
Insect oviduct motility bioassay control
Selection
Amidated C‑terminal form required
Context
Structurally unique neuropeptide probe

Why Sequence Identity and Amidation Are Critical for Reproducibility


Insect myotropic peptides are a structurally diverse group where subtle sequence variations dictate target tissue selectivity and potency. Led OVM's unique primary structure (Ile-Ala-Tyr-Lys-Pro-Glu-NH₂) shares no homology with other myotropic families such as proctolin, FMRFamide-like peptides, or Lom-AG-myotropins [1]. The original characterization explicitly demonstrated that the C-terminal amidation is essential for biological activity; the corresponding free acid form is inactive, and substitution with structurally distinct myotropic peptides fails to recapitulate the specific oviduct-stimulating profile [1]. Therefore, generic substitution with other insect neuropeptides or non-amidated analogs will produce invalid bioassay results.

Non‑amidated or deamidated forms
The free acid analog is inactive in oviduct contraction assays; amidation status must be verified to avoid invalid results.
Generic insect myotropic peptides
Proctolin, FMRFamide‑like peptides, or Lom‑AG‑myotropins share no sequence homology and act on distinct receptor populations; tissue response profiles may differ.
Peptides with broader tissue selectivity
Compounds that also stimulate hindgut (e.g., Lom‑AG‑MT‑I) introduce confounding effects; oviduct‑specific interpretation may not transfer.

Comparative Evidence Guide for Product Selection


C-Terminal Amidation as Bioactivity Determinant

In the original isolation and characterization study, the biological activities of the synthetic amidated Led OVM peptide (Ile-Ala-Tyr-Lys-Pro-Glu-NH₂) and its non-amidated acid form (Ile-Ala-Tyr-Lys-Pro-Glu-OH) were directly compared on the *Locusta migratoria* oviduct motility assay. Only the amidated form stimulated oviduct contractions; the acid form was devoid of myotropic activity [1].

C‑terminal amidation
Head‑to‑head
Amidated form active; free acid form inactive (binary outcome)
Supports amidation‑dependent activity determination
Non‑amidated peptide yields inert assay control
Insect neuropeptide Oviduct contraction C-terminal amidation

Unique Primary Sequence Versus Known Myotropic Families

The peptide's primary structure, Ile-Ala-Tyr-Lys-Pro-Glu-NH₂, was compared against all known vertebrate and invertebrate peptide sequences available at the time of discovery. Led OVM does not exhibit significant sequence homology with any established myotropic peptide family, including proctolin (RYLPT), the FMRFamide-related peptides (FaRPs), leucokinins, or Lom-AG-myotropins [1].

Sequence homology
Class‑level
0% identity to known myotropic peptide families
Supports unique receptor population studies
Sequence divergence from proctolin, FaRPs, Lom‑AG‑MT families
Primary sequence Neuropeptide family Structural homology

Cross-Species Oviduct Activity Profile

Led OVM stimulates oviduct contractions in both *Leptinotarsa decemlineata* and *Locusta migratoria*, demonstrating potent, conserved cross-species oviductal activity [1]. By contrast, the related Colorado potato beetle peptide Led-MNP-I (Ala-Tyr-Asn-Gly-Pro-Leu-Ala-NH₂) does not elevate cAMP in the oviduct, suggesting a divergent signal transduction pathway and functional profile despite sharing the same source species [2]. Lom-AG-myotropin, while also active on the oviduct, additionally stimulates the hindgut to a lesser extent, indicating a broader tissue selectivity profile than Led OVM's more focused oviduct-centric activity [3].

Tissue selectivity
Reported
Oviduct‑specific; Lom‑AG‑MT‑I also stimulates hindgut
Supports oviduct‑targeted tool selection
Broader tissue profiles may confound interpretation
Tissue selectivity Cross-species bioassay Oviduct

High-Value Applications for Scientific Procurement


Reference Standard for Oviduct Bioassay Validation

Led OVM serves as a positive control in the *Locusta migratoria* oviduct motility assay, a standard bioassay for screening novel insect myotropic peptides. Its well-characterized stimulatory activity, demonstrated in the original isolation work, provides a reliable benchmark for validating new HPLC fractions or synthetic candidates [1]. The absolute requirement for the C-terminal amide form makes it an ideal quality control reference; any loss of activity in the reference standard indicates peptide degradation or improper synthesis, safeguarding the integrity of screening campaigns [1].

Pharmacological Differentiation from Related Neuropeptides

Given its unique sequence and distinct tissue selectivity profile compared to Led-MNP-I and Lom-AG-myotropins, Led OVM is an essential tool for comparative pharmacological studies [1][2][3]. Its exclusive focus on oviduct tissue, contrasted with the broader activity of Lom-AG-MT-I on the hindgut, allows researchers to dissect receptor subtype specificity and tissue-specific signaling pathways without overlapping pharmacological effects confounding the data [3].

Led OVM Receptor Deorphanization Studies

The receptor for Led OVM remains unknown, representing a high-value target for deorphanization studies. The peptide's structural uniqueness and potent oviduct-specific activity make it an ideal ligand for receptor identification via affinity purification, cross-linking, or functional expression cloning in insect cell lines [1]. A pure, correctly amidated synthetic peptide is mandatory for such studies, as the inactive acid form would fail to bind the receptor, leading to false negatives [1].

Reproductive Biology Across Insect Orders

Led OVM's dual activity on *Leptinotarsa decemlineata* (Coleoptera) and *Locusta migratoria* (Orthoptera) oviducts positions it as a unique molecular probe for comparative reproductive physiology across insect orders [1]. Studies investigating the evolution of neuropeptide signaling in female reproductive tract motility benefit from Led OVM's cross-order activity, which is not a property shared by all insect myotropic peptides.

Application
Selection Property
Validation Focus
Oviduct bioassay reference
C‑terminal amidation integrity
L. migratoria oviduct contraction stimulation
Pharmacological differentiation
Unique primary sequence
Receptor subtype selectivity versus Lom‑AG‑MT, Led‑MNP‑I
Receptor deorphanization
Bioactive amidated ligand
Binding assay compatibility in insect systems
Comparative reproductive physiology
Cross‑order oviduct activity
Evolutionary neuropeptide signaling across Coleoptera/Orthoptera
Quote Request

Request a Quote for Led ovm myotropic peptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.